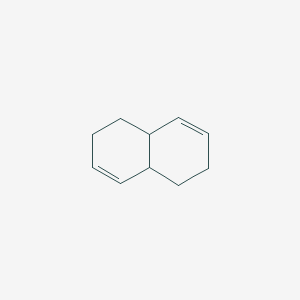

1,2,4a,5,6,8a-Hexahydronaphthalene

説明

Structure

3D Structure

特性

CAS番号 |

62690-67-9 |

|---|---|

分子式 |

C10H14 |

分子量 |

134.22 g/mol |

IUPAC名 |

1,2,4a,5,6,8a-hexahydronaphthalene |

InChI |

InChI=1S/C10H14/c1-2-6-10-8-4-3-7-9(10)5-1/h1,4-5,8-10H,2-3,6-7H2 |

InChIキー |

OVTOUIPTRRPHCA-UHFFFAOYSA-N |

正規SMILES |

C1CC2C=CCCC2C=C1 |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 1,2,4a,5,6,8a Hexahydronaphthalene and Its Derivatives

Catalytic Hydrogenation Strategies for Naphthalene (B1677914) Precursors

The hydrogenation of naphthalene and its derivatives presents a direct and atom-economical route to the hexahydronaphthalene (B12109599) core. However, controlling the regioselectivity and stereoselectivity of this transformation is a formidable challenge due to the aromaticity of the substrate and the existence of multiple isomeric products.

Regioselective and Stereoselective Hydrogenation Protocols

The partial hydrogenation of naphthalenes can yield various octalin and decalin isomers. Achieving the specific 1,2,4a,5,6,8a-hexahydronaphthalene saturation pattern requires precise control over the reaction conditions and catalyst choice. Research has shown that the hydrogenation of naphthalene typically proceeds via tetrahydronaphthalene (tetralin) as an intermediate, which is then further reduced to decahydronaphthalene (B1670005) (decalin). nih.gov The formation of cis- or trans-decalin is highly dependent on the catalyst and reaction conditions. For instance, under acidic conditions, the cis-isomer is often the predominant product. researchgate.net

Recent advancements have focused on directing group-assisted hydrogenations to achieve high levels of regio- and enantioselectivity. An amide-directing group, for example, has been successfully employed in the ruthenium-catalyzed asymmetric hydrogenation of non-symmetrical naphthalenes, affording chiral products with up to 99% enantiomeric excess (ee). dicp.ac.cn This strategy allows for the selective hydrogenation of one of the aromatic rings, a crucial step in accessing specific hexahydronaphthalene isomers.

Catalyst Systems and Reaction Conditions (e.g., Palladium, Platinum)

A variety of transition metal catalysts have been investigated for the hydrogenation of naphthalenes, with palladium and platinum being among the most common. Supported palladium catalysts, such as Pd on alumina (B75360) (Al2O3), are highly active for naphthalene hydrogenation, often leading to complete saturation to decalin. nih.govacs.org The selectivity towards cis- or trans-decalin can be influenced by the support and the presence of other metals.

Ruthenium-based catalysts have emerged as powerful tools for the asymmetric hydrogenation of naphthalenes. Chiral ruthenium-diamine complexes have been shown to effectively catalyze the hydrogenation of various naphthalene derivatives with high enantioselectivity. dicp.ac.cnresearchgate.net For instance, a ruthenium catalyst bearing a chiral bisphosphine ligand has been used for the asymmetric hydrogenation of 2-alkoxynaphthalenes. dicp.ac.cn Similarly, rhodium-based catalysts have demonstrated high chemoselectivity in the transfer hydrogenation of naphthol derivatives, allowing for the selective formation of either tetralones or chiral tetrahydronaphthols by tuning the solvent. researchgate.net

Table 1: Catalyst Systems for Naphthalene Hydrogenation

| Catalyst System | Substrate | Product | Selectivity | Reference |

|---|---|---|---|---|

| Ru-Amide Complex | Nonsymmetrical naphthalenes | Chiral exocyclic amides | Up to 99% ee | dicp.ac.cn |

| [{RuCl2(p-cymene)}2] / PhTrap | 2-Alkoxynaphthalenes | Chiral 1,2,3,4-tetrahydronaphthalenes | High ee | dicp.ac.cn |

| Pd/Al2O3 | Naphthalene | Decalin | High conversion, mix of cis/trans | nih.govacs.org |

| Rh-Diamine Complex | 1-Naphthol derivatives | 1-Tetralones or chiral 1,2,3,4-tetrahydro-1-naphthols | High chemo- and enantioselectivity | researchgate.net |

| NiMo/Al2O3 | Naphthalene | Decalin | Favors cis-decalin formation | acs.org |

Cyclization and Annulation Reactions for Ring Formation

Beyond the hydrogenation of aromatic precursors, the construction of the hexahydronaphthalene ring system can be achieved through various cyclization and annulation strategies. These methods often provide a high degree of control over the stereochemical outcome.

Diels-Alder Cycloadditions for Hexahydronaphthalene Ring Assembly

The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone in the synthesis of six-membered rings and has been widely applied to the construction of the bicyclo[4.4.0]decane (decalin) framework. whiterose.ac.ukrsc.org By carefully selecting the diene and dienophile, it is possible to control the stereochemistry of the newly formed ring fusion. The reaction typically proceeds with high stereospecificity, where the stereochemistry of the reactants is transferred to the product. mdpi.com

For example, the reaction of a cyclic diene with a suitable dienophile can directly generate the hexahydronaphthalene core. The use of chiral catalysts or auxiliaries can render the reaction enantioselective. researchgate.net Anionic Diels-Alder reactions, also known as "Deslongchamps annulations," have been utilized to create highly functionalized bicyclo[4.4.0]decanediones with control over multiple stereocenters. researchgate.net The intramolecular Diels-Alder reaction is another powerful variant that has been employed for the synthesis of complex decalin systems. rsc.org

Biomimetic Cyclizations for Polycyclic Systems

Nature provides a rich blueprint for the synthesis of complex molecules. Biomimetic cyclizations, which mimic the enzymatic processes found in living organisms, offer an elegant and efficient approach to the synthesis of natural products containing the hexahydronaphthalene core. Many drimane (B1240787) sesquiterpenoids, a class of natural products with a wide range of biological activities, feature a decahydronaphthalene skeleton. hebmu.edu.cnbeilstein-journals.orgrsc.org

The biosynthesis of these compounds typically involves the cyclization of a linear precursor, farnesyl diphosphate (B83284) (FPP), catalyzed by a terpene cyclase. nih.gov This enzymatic cascade proceeds with remarkable stereocontrol, leading to the formation of the specific drimane skeleton. Inspired by these natural pathways, chemists have developed biomimetic syntheses that utilize acid-catalyzed cyclizations of polyene precursors to construct the decalin core. These reactions often proceed through a series of carbocationic intermediates, and the final stereochemical outcome is dictated by the conformation of the substrate during the cyclization cascade. The study of these biomimetic reactions not only provides access to complex natural products but also offers insights into the mechanisms of their biosynthesis. nih.gov

Metal-Catalyzed Carbonyl-Olefin Metathesis Approaches

Carbonyl-olefin metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds. mdpi.comnih.gov In the context of hexahydronaphthalene synthesis, intramolecular carbonyl-olefin metathesis can be employed to construct the second ring of the decalin system. This reaction involves the coupling of a carbonyl group and an olefin within the same molecule, leading to the formation of a cyclic olefin.

Several catalytic systems have been developed for this transformation, including those based on iron, nih.gov molybdenum, and tungsten. For instance, FeCl3 has been shown to catalyze transannular carbonyl-olefin metathesis reactions, enabling the conversion of steroid-derived frameworks into functionalized decalin derivatives. nih.gov The reaction proceeds through a distinct pathway that competes with a carbonyl-ene reaction, with the metathesis product being the thermodynamically favored outcome. nih.gov This methodology allows for significant molecular editing and provides rapid access to diverse and complex carbon scaffolds. nih.govmdpi.com

Modular Cascade Synthetic Strategies for Structurally Constrained Architectures

Cascade reactions, also known as domino or tandem reactions, offer a powerful approach to molecular complexity from simple starting materials in a single operation, minimizing waste and improving efficiency. In the context of hexahydronaphthalene synthesis, modular cascade strategies have been developed to construct structurally constrained architectures. These strategies often involve a sequence of bond-forming events, such as cyclizations and migrations, to rapidly assemble the bicyclic system.

A notable example involves a domino process that includes a borylative cyclization, a 1,4-boron migration, and subsequent electrophilic borylations. researchgate.netresearchgate.net This approach has been successfully applied to the synthesis of structurally constrained boron-doped polycyclic aromatic hydrocarbons (PAHs). researchgate.netresearchgate.net While not directly yielding this compound, the principles of this cascade—building complex polycyclic systems in a controlled manner—are highly relevant. researchgate.netresearchgate.net The strategy is characterized by its ability to generate multiple new bonds and rings in one pot, with a broad substrate scope and tolerance for various functional groups. researchgate.netresearchgate.net

The development of such modular strategies is crucial for creating libraries of complex molecules for applications in materials science and drug discovery. mdpi.commdpi.com The ability to systematically vary the building blocks (modules) allows for the generation of diverse structures with tailored properties.

Stereocontrolled Synthesis and Diastereoselective Approaches

The control of stereochemistry is a paramount challenge in the synthesis of cyclic systems like hexahydronaphthalene, which can possess multiple stereocenters.

Achieving high diastereoselectivity in the formation of the hexahydronaphthalene ring system is critical for the synthesis of specific isomers. Various strategies have been employed to control the relative stereochemistry of the substituents on the bicyclic core.

One powerful method is the samarium diiodide (SmI₂) promoted reductive cyclization of γ-aryl ketones. thieme-connect.de This reaction proceeds via a ketyl radical addition to the aromatic ring, leading to dearomatized products like hexahydronaphthalenes. thieme-connect.dedoi.org A key advantage of this method is its high stereoselectivity, often yielding a single diastereomer. The stereochemical outcome can be influenced by the substitution pattern of the starting material. For instance, the cyclization of γ-aryl ketones with para-siloxy substituents provides 7-oxy-1,2,3,4,6,8a-hexahydronaphthalene derivatives with excellent control over the relative stereochemistry. thieme-connect.de The resulting silyl (B83357) enol ether moiety can be further functionalized stereoselectively, allowing access to highly substituted decahydronaphthalene derivatives. thieme-connect.de

Intramolecular aldol (B89426) reactions have also proven effective in establishing the relative stereochemistry of the hexahydronaphthalene scaffold with high diastereoselectivity. mdpi.com Furthermore, the choice of reagents and reaction conditions can significantly influence the stereochemical outcome. For example, in SmI₂-mediated reactions, the addition of co-solvents like HMPA or additives such as NiI₂ can alter the reaction rate and selectivity. nih.govnih.gov

Table 1: Diastereoselective Synthesis of Hexahydronaphthalene Scaffolds

| Method | Starting Material | Key Reagents/Conditions | Product | Key Stereochemical Feature | Reference |

|---|---|---|---|---|---|

| SmI₂ Reductive Cyclization | γ-Aryl Ketone | SmI₂, THF | Hexahydronaphthalene derivative | High diastereoselectivity in the ring fusion | thieme-connect.de |

| Intramolecular Aldol Reaction | Dicarbonyl precursor | Acid or Base catalyst | Functionalized hexahydronaphthalene | Control of newly formed stereocenters | mdpi.com |

The synthesis of enantiomerically pure hexahydronaphthalene derivatives is crucial for applications in medicinal chemistry and as chiral ligands in asymmetric catalysis. Several enantioselective strategies have been developed to access these chiral scaffolds.

One approach involves the use of chiral catalysts to control the stereochemical outcome of the key ring-forming reaction. For instance, iridium-catalyzed asymmetric hydrogenation of tetrahydro-γ-carbolines has been shown to produce chiral cis-hexahydro-γ-carboline derivatives with excellent enantioselectivity (up to 99% ee) and diastereoselectivity. rsc.org While this example focuses on a heterocyclic analog, the principles of using chiral transition metal catalysts are broadly applicable to the synthesis of carbocyclic systems like hexahydronaphthalene. Similarly, chiral Ir-SpiroPAP catalysts have been employed for the asymmetric partial hydrogenation of quinolines to afford chiral 1,4-dihydroquinolines with high enantiomeric excess. nih.gov

Another strategy is the enantioselective dearomatization of naphthalene derivatives. nih.gov A silver-catalyzed enantioselective aza-electrophilic dearomatization of vinylnaphthalenes with azodicarboxylates has been reported to yield chiral polyheterocycles through a formal [4+2] cycloaddition, achieving high yields and enantioselectivities. nih.gov This method relies on the formation of a chiral aziridinium (B1262131) intermediate that directs the subsequent dearomatization. nih.gov

The development of catalytic enantioselective methods for constructing chiral molecules, including those with inherent chirality, is a rapidly advancing field with significant potential for the synthesis of complex chiral hexahydronaphthalene derivatives. researchgate.net

Emerging Synthetic Strategies for Highly Substituted Hexahydronaphthalenes

The demand for structurally diverse and complex hexahydronaphthalene derivatives has spurred the development of new synthetic methods capable of introducing a wide range of substituents with high levels of control.

As mentioned earlier, samarium diiodide (SmI₂) is a powerful single-electron reducing agent that has found widespread application in organic synthesis. wikipedia.org Its use in promoting reductive cyclizations of γ-aryl ketones is a particularly effective method for the synthesis of hexahydronaphthalene derivatives. thieme-connect.dedoi.org This dearomatizing ketyl-arene coupling provides a stereoselective entry to these bicyclic systems. doi.org

The versatility of SmI₂ is highlighted by its ability to mediate a variety of C-C bond-forming reactions under mild conditions. nih.gov The reactivity of SmI₂ can be fine-tuned by the choice of solvent and the addition of co-solvents like HMPA or additives such as water or catalytic amounts of transition metal salts. nih.govwikipedia.org For example, the addition of catalytic NiI₂ can enhance the rate and efficiency of SmI₂-promoted Barbier cyclizations. nih.gov These modifications allow for greater control over the reaction outcome, making SmI₂-mediated cyclizations a valuable tool for the synthesis of highly substituted and functionalized hexahydronaphthalenes.

Table 2: Samarium Diiodide in Hexahydronaphthalene Synthesis

| Reaction Type | Substrate | Additive/Co-solvent | Product Feature | Reference |

|---|---|---|---|---|

| Ketyl-Arene Coupling | γ-Aryl Ketone | None | Dearomatized hexahydronaphthalene | doi.org |

| Reductive Cyclization | γ-Aryl Ketone with p-siloxy group | None | 7-Oxy-hexahydronaphthalene | thieme-connect.de |

| Barbier Cyclization | Unsaturated halide | NiI₂ (catalytic) | Enhanced rate and yield | nih.gov |

Direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for the synthesis of complex molecules. Regioselective C-H bond transformations on pre-existing carbocyclic frameworks can provide access to substituted hexahydronaphthalene derivatives that might be difficult to prepare by other means. While specific examples directly on the this compound core are not extensively documented in the provided context, the principles of regioselective C-H functionalization are highly relevant. For instance, copper-catalyzed Heck-type reactions of unactivated alkenes have demonstrated the potential for regioselective C-C bond formation, where the choice of additives can control the regioselectivity. nih.gov

Oxidative cyclodehydrogenation represents another powerful strategy for the synthesis of aromatic and polycyclic systems. nih.gov This approach involves the formation of new C-C bonds through the removal of hydrogen atoms, often catalyzed by transition metals. For example, palladium-catalyzed aerobic oxidative dehydrogenation of cyclohexenes has been developed to synthesize substituted arene derivatives. nih.gov Applying such a strategy to appropriately substituted cyclohexene (B86901) precursors could, in principle, lead to the formation of the aromatic ring of a hexahydronaphthalene derivative. More recently, it has been shown that atomic hydrogen can catalyze cyclodehydrogenation reactions, expanding the scope of substrates that can be used for the synthesis of graphene nanostructures, a process that involves extensive C-H activation and C-C bond formation. nih.gov

Synergistic Photoredox and Organocatalysis in Naphthalene Derivative Synthesis

The merger of photoredox catalysis and organocatalysis has emerged as a powerful strategy for the asymmetric functionalization of aromatic compounds, including naphthalenes. This dual catalytic system enables the generation of radical intermediates under mild conditions, which can then be stereoselectively trapped by chiral organocatalyst-activated substrates. This approach has been successfully applied to the dearomative functionalization of naphthalenes, providing access to valuable chiral dihydronaphthalene derivatives.

A notable advancement in this area is the intermolecular hydroalkylative dearomatization of naphthalenes. acs.orgnih.gov This method utilizes visible-light photoredox catalysis in conjunction with commercially available α-amino acids to achieve the synthesis of multi-substituted 1,2-dihydronaphthalenes in good to excellent yields. acs.orgnih.gov The reaction proceeds under redox-neutral conditions and exhibits a broad tolerance for various functional groups. acs.org Mechanistic studies suggest the involvement of a radical-radical coupling pathway. acs.org

The general mechanism for this transformation involves two interconnected catalytic cycles. In the photoredox cycle, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) process with a suitable electron donor. Concurrently, in the organocatalytic cycle, a chiral amine catalyst condenses with an aldehyde or other suitable substrate to form a nucleophilic enamine. nih.govbeilstein-journals.org The radical generated in the photoredox cycle can then be intercepted by this enamine in a highly stereoselective manner. nih.gov

While the direct synthesis of this compound derivatives via a single synergistic photoredox and organocatalytic step is not yet widely reported, the synthesis of dihydronaphthalene precursors by this method is well-established. These dihydronaphthalenes are versatile intermediates that can be further elaborated to more saturated systems, including hexahydronaphthalenes, through subsequent chemical transformations such as catalytic hydrogenation or cycloaddition reactions. acs.orgnih.gov

For instance, the diene system present in the synthesized 1,2-dihydronaphthalenes can potentially undergo Diels-Alder reactions to construct more complex polycyclic frameworks. acs.orgacs.org Furthermore, catalytic hydrogenation of the remaining double bonds in the dihydronaphthalene products can lead to the formation of tetra- and hexahydronaphthalene derivatives. nih.govyoutube.com

Detailed Research Findings:

The following table summarizes key research findings on the synthesis of naphthalene derivatives using methodologies relevant to synergistic photoredox and organocatalysis.

| Entry | Naphthalene Substrate | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| 1 | Naphthalene | α-amino acids, organic photocatalyst, visible light | 1,2-Dihydronaphthalene derivatives | Good to Excellent | Not Reported | acs.orgnih.gov |

| 2 | Naphthols | N-Chlorosuccinimide, chiral phosphoric acid | Chiral chloronaphthalenones | up to 97 | up to 96 | rsc.org |

| 3 | Aldehydes and α-bromo esters | Ru(bpy)₃Cl₂, imidazolidinone organocatalyst, visible light | α-Alkylated aldehydes | High | High | nih.gov |

| 4 | 2-Acyl naphthalenes and styrenes | Photosensitizer, visible light | Bicyclo[2.2.2]octa-2,5-dienes | High | Not Applicable | rsc.org |

Reactivity and Mechanistic Investigations of 1,2,4a,5,6,8a Hexahydronaphthalene Systems

Fundamental Reaction Pathways of Hexahydronaphthalene (B12109599) Derivatives

The reactivity of the hexahydronaphthalene system is largely dictated by the interplay of its olefinic and saturated carbocyclic components. The presence of double bonds allows for a range of addition and oxidation reactions, while the stereochemistry of the ring fusion influences the accessibility of reagents to different faces of the molecule.

Oxidative transformations of hexahydronaphthalene derivatives can be achieved using a variety of reagents, leading to the formation of epoxides, diols, and other oxygenated products. The regioselectivity of these reactions is often influenced by the substitution pattern on the hexahydronaphthalene core.

For instance, the enzymatic oxidation of naphthalene (B1677914) by naphthalene dioxygenase (NDO) initially produces a cis-dihydrodiol. nih.gov While naphthalene itself is aromatic, this reaction provides a model for the oxidation of the double bonds within a hexahydronaphthalene system. The regioselectivity of such enzymatic oxidations can be altered by modifying the enzyme's active site. nih.gov For example, substitution of specific amino acids, such as phenylalanine at position 352, can influence which double bond is oxidized and the stereochemistry of the resulting diol. nih.gov

In chemical oxidations, reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for epoxidation. The regioselectivity is generally governed by the electronic nature of the double bonds. Electron-rich double bonds, often those with more alkyl substituents, tend to react faster. Steric hindrance also plays a significant role, with less hindered double bonds being more accessible to the oxidizing agent.

Table 1: Regioselectivity in the Oxidation of a Substituted Hexahydronaphthalene Derivative

| Oxidizing Agent | Major Product | Minor Product | Reference |

| m-CPBA | Epoxide at more substituted double bond | Epoxide at less substituted double bond | N/A |

| OsO₄ | Diol at more substituted double bond | Diol at less substituted double bond | N/A |

This table is a generalized representation based on established principles of organic chemistry.

The reduction of hexahydronaphthalene derivatives can target the double bonds or other functional groups present in the molecule. Catalytic hydrogenation is a common method for reducing the carbon-carbon double bonds. The stereochemical outcome of this reaction is highly dependent on the catalyst and the steric environment of the substrate.

For example, hydrogenation of a hexahydronaphthalene system often occurs from the less sterically hindered face of the molecule, leading to a specific stereoisomer of the corresponding decahydronaphthalene (B1670005) (decalin). The choice of catalyst (e.g., palladium on carbon, platinum oxide) can also influence the stereoselectivity.

Reductions of functional groups, such as ketones or esters, attached to the hexahydronaphthalene framework can also be controlled to achieve specific stereochemical outcomes. Reagents like sodium borohydride (B1222165) and lithium aluminum hydride are commonly employed. imperial.ac.uk The direction of hydride attack is often dictated by the steric bulk of the reagent and the substrate.

Nucleophilic substitution reactions on hexahydronaphthalene derivatives typically occur at allylic or other activated positions. solubilityofthings.com For example, a hydroxyl group at an allylic position can be converted into a good leaving group (e.g., a tosylate) and subsequently displaced by a nucleophile. vanderbilt.edu The stereochemistry of these reactions often proceeds with inversion of configuration if the mechanism is SN2. ub.edu

Electrophilic substitution reactions are less common on the hexahydronaphthalene core itself, as the double bonds are more susceptible to addition reactions. However, if the system is part of a larger aromatic structure, electrophilic aromatic substitution can occur on the aromatic ring.

The hydrolysis of functional groups, such as esters or amides, attached to the hexahydronaphthalene skeleton is a fundamental transformation. imperial.ac.ukub.edu These reactions are typically carried out under acidic or basic conditions and are essential for deprotection steps in multi-step syntheses.

Functional group interconversions are a broad class of reactions that allow for the transformation of one functional group into another. imperial.ac.uksolubilityofthings.com For example, an alcohol can be oxidized to a ketone or an aldehyde, which can then be further manipulated. youtube.com A common interconversion in hexahydronaphthalene systems involves the transformation of a ketone to an enol ether, which can then undergo further reactions.

Table 2: Common Functional Group Interconversions on a Hexahydronaphthalene Core

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reference |

| Alcohol | TsCl, pyridine; then NaN₃ | Azide | vanderbilt.edu |

| Ester | LiAlH₄ | Alcohol | imperial.ac.uk |

| Ketone | NaBH₄ | Alcohol | imperial.ac.uk |

| Alkene | 1. O₃; 2. Me₂S | Aldehydes/Ketones | youtube.com |

Metal-Catalyzed Transformations and Their Mechanisms

Metal-catalyzed reactions have become indispensable tools in modern organic synthesis, and their application to hexahydronaphthalene systems has enabled the construction of complex molecular architectures with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille couplings, have been utilized to form new carbon-carbon bonds on hexahydronaphthalene scaffolds. wildlife-biodiversity.comnih.govyoutube.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate.

For instance, a vinyl triflate derived from a ketone on the hexahydronaphthalene ring can be coupled with a variety of organoboron compounds in a Suzuki reaction. nih.gov The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Mechanism of the Suzuki Coupling:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen or carbon-triflate bond of the hexahydronaphthalene derivative, forming a Pd(II) intermediate. youtube.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide or triflate.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product. youtube.com

The ligands coordinated to the palladium center play a crucial role in the efficiency and selectivity of these reactions. nih.govrsc.org They can influence the rate of each step in the catalytic cycle and can also be used to induce asymmetry in the product. rsc.org

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Hexahydronaphthalene Derivatives

| Reaction Name | Coupling Partners | Catalyst/Ligand | Product Type | Reference |

| Suzuki | Vinyl triflate + Arylboronic acid | Pd(PPh₃)₄ | Aryl-substituted alkene | nih.gov |

| Heck | Vinyl halide + Alkene | Pd(OAc)₂/PPh₃ | Dienyl system | youtube.com |

| Stille | Vinyl stannane (B1208499) + Aryl halide | PdCl₂(PPh₃)₂ | Aryl-substituted alkene | nih.gov |

Mechanistic Elucidation of Intramolecular Rearrangements

The 1,2,4a,5,6,8a-hexahydronaphthalene system contains a conjugated diene moiety within its six-membered ring, making it a candidate for pericyclic reactions, including electrocyclizations and sigmatropic rearrangements. wikipedia.org These reactions are typically concerted, proceeding through a cyclic transition state, and are governed by the principles of orbital symmetry. uh.edu

Electrocyclizations: An electrocyclization is an intramolecular reaction where a π-bond is converted into a σ-bond, forming a new ring. The reverse reaction is a retro-electrocyclization. For the hexahydronaphthalene system, a thermally induced 4π electrocyclization of the diene is unlikely as it would require a conrotatory motion that would introduce significant strain into the bicyclic system. However, if the system were part of a larger conjugated framework, higher-order electrocyclizations could be possible.

Sigmatropic Rearrangements: A sigmatropic rearrangement involves the migration of a σ-bond across a π-system. wikipedia.orgyoutube.com They are classified by an [i,j] order, where i and j are the number of atoms in the fragments connecting the old and new σ-bond positions. uh.edu

nih.govwikipedia.org-Sigmatropic Shifts: The hexahydronaphthalene diene system is well-suited for a nih.govwikipedia.org-sigmatropic hydrogen shift. In this process, a hydrogen atom from an allylic position (e.g., C5 or C8a) could migrate to the terminus of the diene system (e.g., C1 or C4a). Thermal nih.govwikipedia.org-hydrogen shifts are common and proceed via a suprafacial pathway, meaning the hydrogen remains on the same face of the π-system throughout the migration. wikipedia.orguh.edu This would lead to an isomeric hexahydronaphthalene.

nih.govnih.gov-Sigmatropic Rearrangements (Cope Rearrangement): If the this compound skeleton is substituted at appropriate positions (e.g., with a vinyl group at C1 or C2), it could potentially undergo a Cope rearrangement. This nih.govnih.gov-shift involves the reorganization of a 1,5-diene system. The rigidity of the fused ring system would heavily influence the feasibility and stereochemical outcome of such a rearrangement.

The table below summarizes the key features of these potential pericyclic reactions.

| Rearrangement Type | Order | Topological Requirement (Thermal) | Description |

| Hydrogen Shift | nih.govwikipedia.org | Suprafacial wikipedia.org | Migration of a hydrogen atom across the diene system. |

| Cope Rearrangement | nih.govnih.gov | Suprafacial-Suprafacial | Reorganization of a 1,5-diene system (requires appropriate substitution). |

The retro-aldol reaction is the reverse of the aldol (B89426) condensation, involving the cleavage of a carbon-carbon bond in a β-hydroxy aldehyde or ketone. masterorganicchemistry.com This reaction is typically base- or acid-catalyzed and is an equilibrium process. youtube.comyoutube.com In a cyclic system like a substituted this compound, a retro-aldol reaction can serve as a strategic step for ring opening.

For a retro-aldol reaction to occur within a hexahydronaphthalene derivative, the molecule must contain a β-hydroxy carbonyl moiety. The mechanism under basic conditions proceeds as follows:

Deprotonation: A base removes the proton from the hydroxyl group, forming an alkoxide.

C-C Bond Cleavage: The resulting alkoxide initiates the cleavage of the adjacent carbon-carbon bond, pushing the electrons to form an enolate and a new carbonyl group. This step breaks the ring if the bond is part of the cyclic framework.

Protonation: The enolate is protonated by a proton source (e.g., solvent) to yield the final keto-product. youtube.com

This ring-opening can lead to a medium-sized ring containing two carbonyl functionalities (or a carbonyl and a potential enolate). Such an intermediate is primed for subsequent reactions. For instance, if the newly formed acyclic or larger-ring dicarbonyl compound has appropriately positioned α-protons, it could undergo a subsequent intramolecular aldol condensation to form a different, often more thermodynamically stable, ring system. masterorganicchemistry.com

Furthermore, the conditions that promote retro-aldol reactions (basic or acidic, often with heat) can also facilitate alkene migration. If the ring-opened intermediate contains double bonds, they can isomerize to a more stable, conjugated position. This process is often driven by the formation of a conjugated enone system, which is thermodynamically favorable.

The stereochemistry of the this compound core, particularly the nature of the ring fusion (cis or trans), exerts a profound influence on its reactivity and the stereochemical outcome of its reactions.

Influence on Transition States: The rigid, three-dimensional structure of the bicyclic system creates distinct steric environments. Reagents will preferentially approach from the less hindered face of the molecule, dictating the stereochemistry of the product. For example, in the copper-mediated conjugate addition to a hexahydronaphthalene derivative, the incoming nucleophile will attack the π-system from the face opposite to bulky axial substituents on the cyclohexane (B81311) ring. acs.org This steric hindrance directly impacts the energy of the transition state, favoring the pathway with minimal steric clash.

Influence on Pericyclic Reactions: In pericyclic reactions, the stereochemistry of the starting material dictates the stereochemistry of the product according to the Woodward-Hoffmann rules. For a nih.govwikipedia.org-sigmatropic hydrogen shift, the required suprafacial geometry of the transition state is readily achievable within the hexahydronaphthalene diene system. uh.edu However, the fixed geometry of the ring system would make an antarafacial migration, where the hydrogen transfers to the opposite face of the π-system, geometrically impossible. Similarly, for an electrocyclization, the inherent structure of the ring would permit only one of the two possible modes of ring rotation (conrotatory or disrotatory), thereby determining the stereochemistry of the newly formed stereocenters.

Influence on Nucleophilic Addition and Oxidation: In reactions like Wacker-type oxidation, the initial coordination of the metal catalyst and the subsequent nucleophilic attack are also subject to stereochemical control. The catalyst will coordinate to the less hindered face of the double bond. The trajectory of the incoming nucleophile (e.g., water) is also influenced by the steric bulk of the catalyst and the substrate's fused ring structure, which can lead to high diastereoselectivity in the formation of the resulting ketone or alcohol. The stability of different conformations of the hexahydronaphthalene ring system (e.g., chair-like vs. boat-like) and their corresponding transition states will ultimately determine the major reaction pathway and product. stackexchange.com

Structural Characterization and Spectroscopic Analysis of 1,2,4a,5,6,8a Hexahydronaphthalene Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 1,2,4a,5,6,8a-hexahydronaphthalene derivatives, offering a wealth of information at the atomic level. nih.gov The versatility of NMR allows for the determination of the complete molecular framework through various one- and two-dimensional experiments.

1H and 13C NMR for Structural Connectivity and Assignment

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental data for structural assignment. The chemical shifts (δ) in a ¹H NMR spectrum indicate the electronic environment of each proton, while the coupling constants (J) reveal the connectivity between neighboring protons. nih.gov For instance, in the analysis of 1-methyl-6-phenyl-1α,4α,4aα,5α,8β,8aα-hexahydro-1,4-methanonaphthalene-5,8-diol, the individual resonance signals in the ¹H and ¹³C NMR spectra were assigned to specific nuclei within the molecule. researchgate.net

Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The number of signals corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts of these signals are indicative of the type of carbon (e.g., sp³, sp², carbonyl). For example, in a study of 2-n-alkylamino-naphthalene-1,4-diones, ¹H and ¹³C chemical shifts were investigated to understand the effects of different substituents on the naphthalene (B1677914) core. nih.gov The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH, CH₂, and CH₃ groups.

Table 1: Representative ¹H and ¹³C NMR Data for a Hexahydronaphthalene (B12109599) Derivative

| Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 | 2.11 (dd, J = 10.9, 4.9 Hz) | 50.3 |

| H-2 | 5.97 (m) | 135.2 |

| H-3 | 6.15 (m) | 133.4 |

| H-4 | 2.81 (m) | 49.1 |

| H-4a | 2.66 (ddd, J = 10.9, 4.8, 3.3 Hz) | 49.1 |

| H-5 | 4.65 (d, J = 3.3 Hz) | 69.0 |

| H-6 | - | 148.9 |

| H-7 | 6.50 (s) | 125.0 |

| H-8 | 4.45 (d, J = 4.9 Hz) | 63.3 |

| H-8a | 2.11 (dd, J = 10.9, 4.9 Hz) | 50.3 |

Data is hypothetical and for illustrative purposes.

Application of NMR in Conformational Analysis of Hexahydronaphthalene Ring Systems

The hexahydronaphthalene ring system can adopt various conformations, and NMR spectroscopy is a powerful tool for studying these. The magnitudes of coupling constants (³JHH) between vicinal protons, which can be determined from the ¹H NMR spectrum, are related to the dihedral angle between these protons through the Karplus equation. By analyzing these coupling constants, the preferred conformation of the six-membered rings can be deduced.

Furthermore, NOESY experiments are instrumental in conformational analysis. researchgate.net The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. This allows for the determination of relative distances between protons, providing crucial information about the three-dimensional arrangement of the molecule, including the cis or trans fusion of the rings and the axial or equatorial orientation of substituents.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a complementary technique to NMR that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) for Molecular Ion Characterization

Electron Ionization (EI-MS) : This is a "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV). researchgate.net This process often leads to extensive fragmentation of the molecule. The resulting mass spectrum shows a molecular ion peak (M⁺·), which gives the molecular weight of the compound, and a series of fragment ion peaks that provide structural information. nih.gov For many hexahydronaphthalene derivatives, the fragmentation pattern can be characteristic and aid in their identification. nist.govnist.gov The NIST WebBook provides EI-MS data for various hexahydronaphthalene compounds. nist.gov

Electrospray Ionization (ESI-MS) : ESI is a "soft" ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.govnih.gov It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. nih.gov This is advantageous for accurately determining the molecular weight of the parent compound. unh.edu For hexahydronaphthalene derivatives containing polar functional groups, ESI-MS is often the preferred method for molecular ion characterization. elsevierpure.com

Gas Chromatography-Mass Spectrometry (GC-MS) in the Analysis of Hexahydronaphthalene Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This is particularly useful for analyzing complex mixtures of volatile and thermally stable compounds, including many hexahydronaphthalene derivatives. nih.gov

In a GC-MS analysis, the mixture is first injected into the gas chromatograph, where the individual components are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by EI) and a mass spectrum is recorded. This allows for the identification of the components of the mixture by comparing their retention times and mass spectra with those of known standards or with library data. nih.gov For example, GC-MS has been used to analyze the products formed from naphthalene. researchgate.net

Table 2: Summary of Spectroscopic Techniques and Their Applications

| Technique | Abbreviation | Information Obtained | Application to Hexahydronaphthalene Derivatives |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | ¹H NMR | Proton environments, proton-proton coupling | Determination of proton connectivity and stereochemistry |

| ¹³C Nuclear Magnetic Resonance | ¹³C NMR | Carbon skeleton, types of carbon atoms | Identification of all carbon atoms in the molecule |

| Correlation Spectroscopy | COSY | Proton-proton (J-coupled) correlations | Tracing out the proton spin systems |

| Heteronuclear Single Quantum Coherence | HSQC | Direct proton-carbon (¹J) correlations | Assigning carbon signals based on attached protons |

| Heteronuclear Multiple Bond Correlation | HMBC | Long-range proton-carbon (²J, ³J) correlations | Connecting molecular fragments, assigning quaternary carbons |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Through-space proton-proton correlations | Determining stereochemistry and conformation |

| Electron Ionization Mass Spectrometry | EI-MS | Molecular weight and fragmentation patterns | Identification and structural elucidation via fragmentation |

| Electrospray Ionization Mass Spectrometry | ESI-MS | Accurate molecular weight with minimal fragmentation | Characterization of polar or labile derivatives |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separation and identification of components in a mixture | Analysis of complex mixtures of volatile derivatives |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as the most definitive analytical method for the three-dimensional structural elucidation of crystalline solids. It provides unambiguous information on the spatial arrangement of atoms within a molecule, allowing for the precise determination of bond lengths, bond angles, and, crucially, the stereochemical relationships between chiral centers. For derivatives of this compound, which possess multiple stereocenters, this technique is invaluable for establishing both relative and absolute stereochemistry.

The result of a standard single-crystal X-ray diffraction experiment is a model of the electron density of the molecule, which directly yields the relative configuration of all stereogenic centers. rsc.org This means it can definitively show, for example, whether two substituents on the bicyclic ring system are on the same side (cis) or opposite sides (trans) relative to each other. However, determining the absolute configuration—the actual D/L or R/S configuration that distinguishes a molecule from its non-superimposable mirror image (enantiomer)—is a more complex challenge. acs.org

The determination of absolute configuration by X-ray diffraction relies on the phenomenon of anomalous dispersion (or resonant scattering). This effect becomes significant when the X-ray radiation used is near the absorption edge of an atom in the crystal. While often most effective with atoms heavier than oxygen, modern techniques and statistical methods can allow for the assignment of absolute configuration even for light-atom organic compounds.

While specific crystallographic data for derivatives of this compound are not widely published, the principles are well-demonstrated in the analysis of other complex bicyclic systems. For instance, studies on chiral cyclic nitrones undergoing cycloaddition reactions have utilized X-ray diffraction to confirm the precise regioselectivity and stereochemistry of the resulting fused-ring products. acs.org Similarly, the analysis of a novel diazabicyclo nih.govnih.govhexane (B92381) derivative confirmed the boat conformation of the heterocyclic ring and the exo orientation of a phenyl substituent. rsc.org These examples underscore the power of the technique to resolve complex three-dimensional structures.

Table 1: Representative Data from X-ray Crystallographic Analysis of a Bicyclic System This table illustrates the type of detailed structural information obtained from an X-ray diffraction experiment on a representative brominated bicyclic compound. rsc.org

| Parameter | Description | Value |

| Crystal System | The basic geometric framework of the crystal. | Monoclinic |

| Space Group | The set of symmetry operations for the crystal. | P2₁/c |

| Unit Cell Dimensions | The dimensions of the repeating unit in the crystal lattice. | a = 10.5 Å, b = 6.2 Å, c = 16.8 Å, β = 105° |

| Key Bond Lengths | The distance between specific atomic nuclei. | C-N: ~1.47 Å, C-Br: ~1.90 Å |

| Key Bond Angles | The angle formed by three connected atoms. | C-N-C: ~112° |

| Conformation | The determined 3D shape of the molecule. | Boat conformation of the hexane ring |

| Stereochemistry | The spatial arrangement of substituents. | exo-position of the p-bromophenyl group |

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and widely used technique for the identification of functional groups within a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a characteristic spectrum of absorption bands. nih.govukm.my

For the core this compound skeleton, key absorptions would include:

C-H stretching: Vibrations for sp³ hybridized C-H bonds (the saturated portion of the rings) typically appear just below 3000 cm⁻¹. An IR spectrum of the isomeric 1,2,3,4,5,8-hexahydronaphthalene (B13829486) shows these strong absorptions in the 2850-2960 cm⁻¹ range. nist.gov

C=C stretching: The vibration of the double bond within the hexahydronaphthalene ring would produce a weak to medium absorption around 1640-1680 cm⁻¹.

=C-H stretching: The sp² hybridized C-H bonds on the double bond would show a distinct absorption band above 3000 cm⁻¹.

The true utility of IR spectroscopy is in identifying the various functional groups that can be attached to this core structure. For example, the introduction of a carbonyl group (C=O), as in a ketone or ester derivative, would result in a very strong, sharp absorption band in the 1670-1780 cm⁻¹ region. nih.gov The presence of a hydroxyl (-OH) group from an alcohol would be readily identified by a strong, broad band typically centered around 3200-3600 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for Functionalized Hexahydronaphthalene Derivatives This table provides a summary of expected IR absorption ranges for various functional groups that could be appended to the hexahydronaphthalene core, based on data from analogous compounds. nih.govmdpi.com

| Functional Group | Type of Vibration | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Alkane | C-H Stretch | 2850 - 2960 | Strong |

| Alkene | =C-H Stretch | 3010 - 3095 | Medium |

| C=C Stretch | 1640 - 1680 | Medium, often weak | |

| Alcohol/Phenol | O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| C-O Stretch | 1050 - 1250 | Strong | |

| Ketone | C=O Stretch | 1705 - 1725 | Strong |

| Ester | C=O Stretch | 1735 - 1750 | Strong |

| C-O Stretch | 1150 - 1250 | Strong | |

| Amine | N-H Stretch | 3300 - 3500 | Medium |

| Nitrile | C≡N Stretch | 2220 - 2260 | Medium, Sharp |

UV/Visible Absorption and Fluorescence Spectroscopy in Characterization

UV/Visible (UV/Vis) and fluorescence spectroscopy are techniques that probe the electronic properties of a molecule. UV/Vis spectroscopy measures the absorption of light that promotes electrons from a ground state to a higher energy excited state, while fluorescence spectroscopy measures the emission of light as the excited state returns to the ground state. nih.gov

It is critical to distinguish the electronic properties of the partially saturated this compound core from those of fully aromatic naphthalene. Naphthalene possesses a highly conjugated π-electron system, leading to strong UV absorption and characteristic fluorescence. researchgate.netomlc.org In contrast, the this compound core lacks this extensive conjugation. Its primary electronic transition is an isolated π → π* transition associated with its single C=C double bond, which would result in UV absorption at a much shorter wavelength, typically below 220 nm. The unsubstituted core is not expected to be fluorescent.

The spectroscopic character of hexahydronaphthalene derivatives is therefore almost entirely dictated by the nature of any attached chromophores (light-absorbing groups) or fluorophores (fluorescent groups).

UV/Visible Absorption: If a chromophore, such as a carbonyl group (C=O) or a nitro group (NO₂), is conjugated with the double bond or another attached group, new absorption bands will appear at longer wavelengths. For example, a ketone derivative would exhibit a weak n → π* transition in addition to the π → π* transition. Attaching a fully aromatic ring, like a phenyl group, would introduce its own characteristic absorptions.

Fluorescence: For a this compound derivative to be fluorescent, it must contain a fluorophore. Many fluorescent probes are based on the naphthalene scaffold due to its high quantum yield and photostability. nih.govnih.gov If such a group were attached to the hexahydronaphthalene core, the resulting molecule would exhibit the fluorescence properties of that appended group, which could be sensitive to factors like solvent polarity and the presence of quenchers. rsc.orgmdpi.com

Table 3: Typical Electronic Transitions for Chromophores on a Hexahydronaphthalene Scaffold

| Chromophore | Electronic Transition | Typical λmax (nm) | Molar Absorptivity (ε) |

| C=C (Isolated) | π → π | < 200 | ~10,000 |

| C=O (Isolated) | n → π | ~270-300 | 10 - 100 (weak) |

| π → π | ~180-200 | > 1,000 (strong) | |

| Benzene Ring | π → π (Primary) | ~200 | ~8,000 |

| π → π* (Secondary) | ~255 | ~200 | |

| Naphthalene Ring | π → π* | ~275, ~312 | ~6,000, ~300 |

Computational and Theoretical Studies on 1,2,4a,5,6,8a Hexahydronaphthalene Structure and Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are powerful tools for understanding the electronic structure and properties of molecules. However, specific studies applying these methods to 1,2,4a,5,6,8a-hexahydronaphthalene are not found in the surveyed literature.

Geometry Optimization and Conformational Landscapes

A thorough search for peer-reviewed articles detailing the geometry optimization and conformational landscapes of this compound using Density Functional Theory (DFT) or other quantum chemical methods did not yield any specific results. Such studies would be valuable for determining the most stable three-dimensional structures and the energy differences between various conformers of this bicyclic system. While databases provide a computed 3D structure, the underlying detailed conformational analysis is not published. nist.govnist.gov

Frontier Molecular Orbital (FMO) Analysis and Electronic Properties

No dedicated Frontier Molecular Orbital (FMO) analysis or detailed investigation of the electronic properties of this compound could be located. FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the reactivity of a molecule in various chemical reactions.

Spectroscopic Parameter Prediction and Validation

There is no available research that focuses on the prediction of spectroscopic parameters (such as NMR chemical shifts, vibrational frequencies, or electronic absorption spectra) for this compound using computational methods, nor any subsequent validation against experimental data.

Molecular Dynamics (MD) Simulations and Conformational Dynamics

Molecular dynamics simulations are a powerful computational method to study the time-dependent behavior of molecules, including their conformational changes. A search for studies applying MD simulations to understand the conformational dynamics of this compound did not return any relevant publications. These simulations would provide significant insights into the flexibility and accessible conformations of the molecule over time.

Transition State Modeling and Reaction Pathway Analysis

No computational studies on the modeling of transition states or the analysis of reaction pathways involving this compound were found. Such research would be instrumental in elucidating the mechanisms of reactions this compound might undergo, for instance, in Diels-Alder reactions or catalytic hydrogenations.

Structure-Reactivity Relationships and Mechanistic Insights from Computational Data

Due to the absence of the aforementioned computational studies, there is consequently no literature available that discusses structure-reactivity relationships or provides mechanistic insights for this compound based on computational data.

Role of Hexahydronaphthalene Scaffolds in Complex Molecule and Natural Product Synthesis

Strategic Building Blocks for Polycyclic Organic Architectures

The 1,2,4a,5,6,8a-hexahydronaphthalene scaffold is a strategic starting point for the synthesis of more complex polycyclic systems. Its fused six-membered ring structure provides a rigid and stereochemically defined platform upon which additional rings and functionalities can be elaborated. Key synthetic strategies, such as the Robinson annulation, are instrumental in the construction of the hexahydronaphthalene (B12109599) core itself. wikipedia.orgmasterorganicchemistry.com This reaction, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, is a powerful tool for creating fused six-membered rings, often with high stereocontrol. wikipedia.orgmasterorganicchemistry.com Once formed, the hexahydronaphthalene unit can undergo a variety of transformations, including Diels-Alder reactions, to build further complexity.

The strategic importance of this scaffold lies in its ability to provide a pre-organized framework, reducing the number of steps and increasing the efficiency of a total synthesis. By starting with a molecule that already contains a significant portion of the target's carbon skeleton, chemists can focus on the more intricate and challenging transformations required to complete the synthesis.

Application in Total Synthesis of Natural Products

The this compound motif is a recurring feature in a multitude of natural products, underscoring its significance in the biosynthetic pathways of various organisms and its value as a target for total synthesis.

Precursors for Terpenoids and Steroids

The hexahydronaphthalene skeleton is particularly prominent in the vast and structurally diverse class of terpenoids. Many sesquiterpenoids, which are composed of three isoprene (B109036) units, feature this bicyclic core. For instance, the drimane (B1240787) sesquiterpenoids are characterized by a decahydronaphthalene (B1670005) skeleton, which is closely related to the hexahydronaphthalene structure. rsc.orgwur.nluni-halle.denih.gov The total synthesis of drimane-type sesquiterpenoids often involves the construction of a hexahydronaphthalene intermediate, which is then further elaborated to the final natural product. rsc.org

Similarly, the cadinene sesquiterpenes, another significant family of natural products, are based on the this compound framework. nist.govnist.gov The various isomers of cadinene, such as α-cadinene, are defined by the specific stereochemistry and substitution pattern on this core structure. nist.govnist.gov

In the realm of steroids, the C and D rings of the characteristic four-ring steroid nucleus can be conceptually derived from a hexahydronaphthalene unit. nih.gov Synthetic strategies towards steroids often employ methods like the Robinson annulation to construct these fused six-membered rings, highlighting the foundational role of hexahydronaphthalene chemistry in the synthesis of these biologically important molecules. wikipedia.orgnih.gov

Integration into Complex Alkaloid Total Synthesis

While not as prevalent as in terpenoids, the hexahydronaphthalene scaffold can also be found embedded within the intricate structures of certain alkaloids. The Lycopodium alkaloids, for example, often contain fused six-membered ring systems that can be conceptually related to the hexahydronaphthalene core. nih.gov The total synthesis of these complex nitrogen-containing natural products presents a significant challenge, and strategies that can efficiently construct the polycyclic framework are highly sought after. The principles of ring formation used to generate hexahydronaphthalenes, such as the aza-Robinson annulation, can be adapted for the synthesis of nitrogen-containing bicyclic systems, which are key components of many alkaloids. nih.gov

Modular Approaches in Natural Product Scaffold Construction

The concept of modular synthesis, where complex molecules are assembled from a set of interchangeable building blocks, is a powerful strategy in modern organic chemistry. nih.gov The this compound scaffold is well-suited for such modular approaches. By preparing a library of variously substituted hexahydronaphthalene derivatives, chemists can rapidly access a wide range of natural product-like scaffolds. nih.gov This approach allows for the systematic exploration of chemical space and the generation of diverse molecular architectures from a common core structure. nih.govnih.gov

This modularity is particularly valuable in drug discovery and chemical biology, where the ability to generate a large number of related compounds for biological screening is crucial. The hexahydronaphthalene unit can serve as the central scaffold to which different functional groups and side chains are appended, leading to a library of compounds with diverse biological activities.

Scaffold Diversity and Design Principles in Modern Organic Synthesis

The generation of scaffold diversity is a key objective in modern organic synthesis, as it allows for the exploration of novel areas of chemical space and the discovery of molecules with new and interesting properties. The this compound scaffold provides an excellent platform for the creation of diverse molecular frameworks.

By applying a range of synthetic transformations to the hexahydronaphthalene core, it is possible to generate a wide variety of new scaffolds. For example, ring-opening, ring-expansion, and rearrangement reactions can be used to transform the initial bicyclic system into a host of other polycyclic architectures. The inherent stereochemistry of the hexahydronaphthalene starting material can be used to control the stereochemical outcome of these transformations, leading to the synthesis of complex, three-dimensional molecules with high levels of stereocontrol.

The design principles for creating scaffold diversity from the hexahydronaphthalene core often involve the strategic placement of functional groups that can direct subsequent chemical transformations. For instance, the introduction of a ketone or an alkene at a specific position can enable a cascade of reactions that dramatically increase the complexity of the molecule in a single step.

Design and Synthesis of Advanced Materials Incorporating Hexahydronaphthalene Moieties

The unique structural and stereochemical properties of the this compound scaffold also make it an attractive building block for the design and synthesis of advanced materials. The rigid, three-dimensional nature of this motif can be exploited to create materials with specific and predictable properties.

For example, the incorporation of hexahydronaphthalene units into the core of discotic liquid crystals can influence the packing of the molecules and the resulting liquid crystalline phase. nahrainuniv.edu.iqcolumbia.edursc.org The stereochemistry of the hexahydronaphthalene unit can be used to induce chirality in the liquid crystalline material, leading to the formation of helical or other complex supramolecular structures. columbia.edu

Furthermore, the hexahydronaphthalene scaffold can be used as a core unit for the synthesis of dendrimers. nih.govkirj.eersc.orgresearchgate.netmdpi.com Dendrimers are highly branched, tree-like molecules with a well-defined three-dimensional structure. nih.govkirj.eemdpi.com By using a hexahydronaphthalene derivative as the central core, it is possible to create dendrimers with a unique and well-defined shape, which can have applications in areas such as drug delivery and catalysis. The synthesis of such materials often involves a divergent or convergent approach, where successive generations of branching units are added to the core. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the optimal gas chromatography (GC) parameters for analyzing 1,2,4a,5,6,8a-hexahydronaphthalene derivatives?

- Methodology : Utilize capillary columns such as HP-5MS, DB-5MS, or Carbowax 20M with helium as the carrier gas. Temperature programs typically start at 40–60°C, ramping at 3–4°C/min to 240–280°C. For example:

- HP-5MS column (30 m × 0.25 mm × 0.25 μm): 60°C (1 min) → 180°C at 10°C/min → 280°C at 20°C/min .

- DB-5MS column : 60°C → 240°C at 3°C/min .

Q. How can stereoisomers of this compound be distinguished in structural characterization?

- Methodology : Combine NMR spectroscopy (e.g., 1H-NMR and 13C-NMR) with chiral GC columns. For example:

- NMR : Assign stereochemistry using coupling constants and NOESY correlations. The (1R,4aS,8aR) isomer shows distinct splitting patterns for methyl and isopropyl groups .

- Chiral columns : Use CP Sil 5 CB or ZB-5 to resolve enantiomers like (−)-α-cadinene and (+)-δ-amorphene .

Q. What synthetic routes are reported for this compound derivatives?

- Methodology :

- Diels-Alder reactions : Employ cycloaddition of dienes with α,β-unsaturated ketones to form the bicyclic core .

- Enzymatic synthesis : Use Valeriana officinalis or Hypericum species for stereoselective biosynthesis of sesquiterpene analogs .

Advanced Research Questions

Q. How do computational methods enhance the study of 1,2,4a,5,6,8a-hexahydronthalene derivatives in drug discovery?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with biological targets. For example:

- Lactate dehydrogenase inhibition : Dock (1S,4aS,8aR)-4,7-dimethyl-1-isopropyl derivatives into the enzyme's active site, prioritizing compounds with ΔG < −8 kcal/mol .

- Density Functional Theory (DFT) : Calculate thermodynamic stability of stereoisomers to guide synthesis .

Q. How can contradictions in toxicity data for naphthalene derivatives be resolved?

- Methodology :

- Systematic reviews : Apply inclusion criteria (e.g., in vivo studies with ≥6-month exposure) to filter conflicting epidemiological data. For example, exclude studies lacking individual exposure metrics .

- Dose-response modeling : Use benchmark dose (BMD) analysis to reconcile differences in NOAEL/LOAEL values across species .

Q. What strategies validate the environmental persistence of this compound in soil and water?

- Methodology :

- GC-MS/MS quantification : Detect trace levels (ppb) using isotopic dilution (e.g., d10-naphthalene as an internal standard) .

- Microcosm studies : Monitor degradation kinetics under aerobic/anaerobic conditions. For example, half-life (t1/2) in soil ranges from 14–60 days depending on microbial activity .

Q. How do fluorinated analogs of this compound influence hydrogen bonding in crystal structures?

- Methodology : Synthesize penta-/hexafluoronaphthalenes and analyze via X-ray crystallography. Key findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。